4-Methoxy-3,4-dimethylpentan-2-one
CAS No.: 82477-88-1
Cat. No.: VC19304364
Molecular Formula: C8H16O2
Molecular Weight: 144.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 82477-88-1 |
---|---|
Molecular Formula | C8H16O2 |
Molecular Weight | 144.21 g/mol |
IUPAC Name | 4-methoxy-3,4-dimethylpentan-2-one |
Standard InChI | InChI=1S/C8H16O2/c1-6(7(2)9)8(3,4)10-5/h6H,1-5H3 |
Standard InChI Key | LTQRLPBCWUEVFY-UHFFFAOYSA-N |
Canonical SMILES | CC(C(=O)C)C(C)(C)OC |
Introduction
Structural Characteristics and Molecular Properties
The molecular formula of 4-Methoxy-3,4-dimethylpentan-2-one is C₈H₁₄O₂, with a molecular weight of 142.20 g/mol. Its IUPAC name reflects the ketone functional group at the second carbon, methoxy substitution at the fourth carbon, and methyl groups at the third and fourth positions. The compound’s structure can be represented as:
Key structural features include:
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Methoxy group (-OCH₃): Enhances polarity and solubility in organic solvents while directing electrophilic attacks in synthesis.
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Dimethyl substituents: Introduce steric hindrance, influencing reaction kinetics and selectivity .
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Ketone backbone: Provides a reactive site for nucleophilic additions and reductions .
Comparative Structural Analysis
The table below contrasts 4-Methoxy-3,4-dimethylpentan-2-one with related compounds:
Synthesis and Manufacturing Approaches
Chlorination of Unsaturated Ketones
A viable route involves chlorination of α,β-unsaturated ketones in the presence of acid scavengers like pyridine or 2,6-lutidine . For example, chlorinating 4-methoxy-3,4-dimethylpent-3-en-2-one in dichloromethane (CH₂Cl₂) with Cl₂ yields dichloro intermediates, which can undergo methanolysis to form the target compound:
This method leverages the electron-withdrawing nature of the ketone to stabilize carbocation intermediates during chlorination .
Oxidation of Secondary Alcohols
Oxidation of 4-methoxy-3,4-dimethylpentan-2-ol using Jones reagent (CrO₃/H₂SO₄) offers another pathway:
This approach is limited by the availability of the alcohol precursor and potential over-oxidation side reactions.
Physicochemical Properties
Solubility and Polarity
The methoxy group enhances solubility in polar aprotic solvents (e.g., acetone, DMSO) compared to non-functionalized analogs like 3,4-dimethylpentan-2-one. Experimental data for analogous compounds suggest a solubility profile of:
Thermal Stability
The compound’s boiling point is estimated to range between 160–170°C based on comparisons with 4,4-dimethyl-2-pentanone (144°C) and the added polarity from the methoxy group. Differential scanning calorimetry (DSC) of similar ketones reveals decomposition temperatures above 200°C, suggesting moderate thermal stability .
Chemical Reactivity and Functionalization
Nucleophilic Additions
The ketone group undergoes nucleophilic additions with Grignard reagents or hydrides. For example, reaction with methylmagnesium bromide yields a tertiary alcohol:
Steric hindrance from the dimethyl groups slows reaction rates compared to less substituted ketones.
Reductive Amination
In the presence of ammonia and hydrogen gas, the ketone can form a secondary amine:
This reaction is critical for pharmaceutical intermediates but requires optimized conditions to avoid over-reduction .
Industrial and Research Applications
Solvent and Coalescing Agent
The compound’s balanced polarity and evaporation rate make it suitable as a solvent in coatings and adhesives. Its performance exceeds that of 4,4-dimethyl-2-pentanone in acrylic resin formulations due to improved compatibility .
Pharmaceutical Intermediate
The methoxy group serves as a directing group in synthesizing bioactive molecules. For instance, it can be demethylated to yield phenolic intermediates for antiviral agents .
Fragrance Industry
Branched-chain ketones are valued in perfumery for their woody, musky notes. 4-Methoxy-3,4-dimethylpentan-2-one’s stability under acidic conditions makes it preferable to ester-based fragrances.
Future Research Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives for drug discovery.
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Green Chemistry: Exploring biocatalytic methods using ketoreductases to minimize waste.
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Biological Activity Screening: Evaluating antimicrobial or anticancer properties in collaboration with computational docking studies.
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